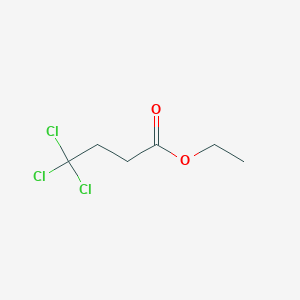

Ethyl 4,4,4-trichlorobutanoate

Description

The exact mass of the compound Ethyl 4,4,4-trichlorobutanoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 299167. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 4,4,4-trichlorobutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4,4,4-trichlorobutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4,4,4-trichlorobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9Cl3O2/c1-2-11-5(10)3-4-6(7,8)9/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFIRSSNNKZUDHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70316069 | |

| Record name | Ethyl 4,4,4-trichlorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70316069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20101-80-8 | |

| Record name | NSC299167 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4,4,4-trichlorobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70316069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Solvation Dynamics of Ethyl 4,4,4-Trichlorobutanoate: A Process Chemistry Guide

Executive Summary

Ethyl 4,4,4-trichlorobutanoate (ETCB) is a critical halogenated intermediate often utilized in the synthesis of agrochemicals and pharmaceutical precursors via Kharasch addition or radical cyclization pathways. Its unique structure—comprising a highly lipophilic trichloromethyl (

While ETCB is a liquid at ambient conditions (predicted bp >180°C, density ~1.3–1.4 g/mL), "solubility" in this context refers to miscibility and phase stability . This guide details the interaction of ETCB with polar aprotic solvents (DMSO, DMF, NMP, Acetonitrile), providing a theoretical framework based on Hansen Solubility Parameters (HSP) and practical protocols for process optimization.

Key Insight: ETCB is fully miscible with most polar aprotic solvents. The process challenge is not dissolution, but rather preventing hydrolytic degradation (driven by the hygroscopic nature of these solvents) and managing partition coefficients in biphasic workups.

Physicochemical Profile & Hansen Solubility Parameters

To understand the solvation of ETCB, we must deconstruct its molecular forces. The molecule does not possess hydrogen bond donors (H-bond acidity

Structural Analysis

-

Trichloromethyl Group (

): Highly electron-withdrawing yet sterically bulky and lipophilic. It drives the high dispersion force component ( -

Ethyl Ester Group (

): Provides the polar handle (

Predicted Hansen Solubility Parameters (HSP)

Using group contribution methods (Van Krevelen/Hoftyzer), we estimate the HSP values for ETCB compared to key polar aprotic solvents.

Table 1: Comparative Hansen Solubility Parameters (

| Solvent / Solute | RED* (Relative Energy Difference) | |||

| ETCB (Target) | 18.5 | 8.2 | 6.5 | - |

| DMSO | 18.4 | 16.4 | 10.2 | < 1.0 (Miscible) |

| DMF | 17.4 | 13.7 | 11.3 | < 1.0 (Miscible) |

| Acetonitrile (ACN) | 15.3 | 18.0 | 6.1 | < 1.0 (Miscible) |

| NMP | 18.0 | 12.3 | 7.2 | < 0.5 (Highly Compatible) |

| Water | 15.5 | 16.0 | 42.3 | > 3.0 (Immiscible) |

-

RED < 1.0 indicates high solubility/miscibility. NMP shows the closest vector match to ETCB's dispersion/polar balance.

Solvation Mechanism and Solvent Selection[2][3][4]

The dissolution of ETCB in polar aprotic solvents is driven by dipole-dipole interactions between the solvent's electronegative heteroatoms (O in DMSO, N in ACN) and the electron-deficient carbonyl carbon of the ester, stabilized by the high dielectric constant of the medium.

The "Naked Anion" Effect in Nucleophilic Substitution

In reactions where ETCB undergoes nucleophilic attack (e.g., displacement of a chlorine or hydrolysis), polar aprotic solvents are preferred because they solvate cations (like

However, the

Figure 1: Mechanism of ETCB solvation in polar aprotic media. The solvent stabilizes the polar ester functionality while accommodating the lipophilic tail via dispersion forces.

Experimental Protocol: Miscibility and Stability Profiling

Since ETCB is a liquid, standard "solubility" (g/L) is less relevant than miscibility limits and hydrolytic stability . The following protocol validates solvent compatibility for process scale-up.

Protocol A: Cloud Point and Miscibility Mapping

Objective: Determine if a miscibility gap exists at low temperatures or high concentrations.

-

Preparation: Aliquot 5.0 mL of Solvent (DMSO, ACN, or DMF) into a borosilicate glass vial.

-

Titration: Add ETCB stepwise (0.5 mL increments) at 25°C under magnetic stirring (500 rpm).

-

Observation: After each addition, observe for turbidity (cloud point) or phase separation (layering).

-

Pass Criteria: Solution remains clear and monophasic up to 50% v/v loading.

-

-

Thermal Stress: Cool the 50% mixture to 0°C. Check for phase separation (oiling out).

Protocol B: Hydrolytic Stability Verification (Critical)

Polar aprotic solvents are hygroscopic. Water contamination leads to ester hydrolysis, yielding 4,4,4-trichlorobutanoic acid (solid precipitate or pH change).

-

Control: Dissolve ETCB (100 mg) in Anhydrous DMSO (

ppm water). -

Test: Dissolve ETCB (100 mg) in Technical Grade DMSO (~0.5% water).

-

Incubation: Heat both samples to 60°C for 4 hours.

-

Analysis: Analyze via HPLC (C18 column, ACN/Water gradient) or GC-MS.

-

Metric: Calculate % degradation of the ester peak.

-

Threshold: >1% degradation indicates the solvent must be dried (molecular sieves) before use.

-

Figure 2: Decision tree for validating ETCB compatibility with polar aprotic solvents.

Process Implications & Recommendations

Solvent-Specific Recommendations

| Solvent | Suitability Rating | Process Notes |

| DMSO | High | Excellent solubility. Risk: High freezing point (19°C) can cause ETCB to "oil out" upon freezing. Difficult to remove (high bp). |

| DMF | High | Good balance of polarity. Risk: Hepatotoxicity. Can decompose to dimethylamine at high T, reacting with the ester. |

| Acetonitrile | Medium | Lower boiling point allows easier removal. Risk: Lower solubility for very high concentrations compared to NMP. |

| NMP | Highest | Best HSP match. Risk: Regulatory scrutiny (reprotoxic). Hard to remove from product. |

Workup Strategy (Partitioning)

Because ETCB is lipophilic (

-

Technique: Add 3 volumes of water to the DMSO reaction mixture. The ETCB will likely phase separate or form an emulsion. Extract with Heptane. The polar solvent stays in the aqueous phase.

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Authoritative source for solubility theory and group contribution methods).[1]

-

PubChem Database. (n.d.). Ethyl 4,4,4-trichlorobutanoate (Compound Summary). National Center for Biotechnology Information. (Source for physical properties).[2][1][3][4][5][6][7][8][9]

-

Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Reference for solvent polarity and dielectric constants).

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals. (Standard protocol for solubility testing).

Sources

- 1. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ajrconline.org [ajrconline.org]

- 4. hansen-solubility.com [hansen-solubility.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Ethyl 4,4,4-Trifluoroacetoacetate | 372-31-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Solvent Miscibility Table [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4,4,4-trichloro-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction and Nomenclature

Ethyl 4,4,4-trichloro-3-oxobutanoate, a halogenated β-keto ester, is a valuable intermediate in organic synthesis, finding applications in the preparation of various pharmaceuticals and agrochemicals. Its trifunctional nature, possessing an ester, a ketone, and a trichloromethyl group, allows for a diverse range of chemical transformations.

It is crucial to establish the correct nomenclature for this compound. While sometimes referred to as Ethyl 4,4,4-trichlorobutanoate, the more precise and IUPAC-accepted name is ethyl 4,4,4-trichloro-3-oxobutanoate . This name unambiguously indicates the presence of a ketone functional group at the C-3 position. Another common synonym is 4,4,4-Trichloroacetoacetic Acid Ethyl Ester . The compound is registered under CAS Number 3702-98-5 .[1] This guide will use the name ethyl 4,4,4-trichloro-3-oxobutanoate for clarity and accuracy.

Physicochemical Properties: Boiling Point and Density

The accurate determination of fundamental physicochemical properties such as boiling point and density is paramount for the safe handling, purification, and reaction setup involving any chemical compound. For ethyl 4,4,4-trichloro-3-oxobutanoate, a survey of supplier data reveals some discrepancies, which underscores the importance of experimental verification.

Data Summary

| Property | Value | Source |

| Boiling Point | 234 °C | PureSynth[2], Tokyo Chemical Industry |

| 224-226 °C | ChemicalBook[3] | |

| Density | 1.437 g/cm³ | PureSynth[2] |

| 1.39 g/mL (Specific Gravity 20/20) | Tokyo Chemical Industry | |

| 1.389 g/mL at 20 °C | ChemicalBook[3] |

The observed variations in the reported values may be attributed to differences in the purity of the samples or the experimental conditions under which the measurements were taken. For instance, boiling point is highly dependent on atmospheric pressure.[4] Without detailed experimental reports, it is challenging to ascertain the definitive values. Therefore, for critical applications, it is strongly recommended that these properties be determined experimentally.

Experimental Determination of Boiling Point

The capillary method is a reliable and microscale technique for determining the boiling point of a liquid, requiring only a small amount of the sample.[5][6]

Principle

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4] In the capillary method, a small, inverted capillary tube is placed in a sample of the liquid, which is then heated. As the temperature rises, the air trapped in the capillary tube expands and is replaced by the vapor of the liquid. At the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary. Upon cooling, the vapor pressure inside the capillary decreases, and when it equals the atmospheric pressure, the liquid will be drawn into the capillary tube. The temperature at which this occurs is the boiling point.[6]

Experimental Protocol

-

Sample Preparation: Fill a small test tube or a melting point tube to a depth of about 1-2 cm with ethyl 4,4,4-trichloro-3-oxobutanoate.

-

Capillary Insertion: Place a capillary tube, sealed at one end, into the liquid with the open end downwards.

-

Apparatus Setup: Attach the sample tube to a thermometer using a rubber band or a wire. The bulb of the thermometer should be level with the sample.

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil) to ensure uniform heating.

-

Observation: Heat the bath gently. Observe the capillary for the emergence of a steady stream of bubbles.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly while stirring the bath to maintain a uniform temperature. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.

-

Repeat: For accuracy, repeat the measurement at least twice and calculate the average.

Experimental Determination of Density

The density of a liquid can be accurately determined using a pycnometer, which is a glass flask with a precisely known volume.[7][8]

Principle

Density is defined as the mass of a substance per unit volume. The pycnometer method is a gravimetric procedure that involves determining the mass of the liquid that completely fills the known volume of the pycnometer at a specific temperature.[7]

Experimental Protocol

-

Cleaning and Calibration: Thoroughly clean the pycnometer with a suitable solvent and dry it completely. Determine the mass of the empty, dry pycnometer (m₀). To determine the exact volume of the pycnometer, fill it with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weigh it. The volume (V) can be calculated from the mass of the water and its known density at that temperature.

-

Sample Filling: Fill the pycnometer with ethyl 4,4,4-trichloro-3-oxobutanoate, ensuring no air bubbles are trapped. Insert the stopper, which will force excess liquid through the capillary, ensuring the volume is precisely that of the pycnometer.

-

Thermostatting: Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium (typically 20°C or 25°C).

-

Drying and Weighing: Carefully dry the exterior of the pycnometer and weigh it to determine the mass of the pycnometer filled with the sample (m₁).

-

Calculation: The mass of the liquid is m = m₁ - m₀. The density (ρ) is then calculated using the formula: ρ = m / V.[7]

-

Repeatability: Conduct multiple measurements to ensure the results are reproducible.

Synthesis and Purification

Ethyl 4,4,4-trichloro-3-oxobutanoate can be synthesized via a Claisen condensation reaction between ethyl trichloroacetate and ethyl acetate, using a strong base such as sodium ethoxide as a catalyst. A general procedure is outlined in The Journal of Organic Chemistry, 31, p. 3369, 1966.[9] Purification of the crude product is typically achieved by distillation under reduced pressure to prevent decomposition at high temperatures. The purity of the final product can be assessed using techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

This guide has provided a comprehensive overview of the boiling point and density of ethyl 4,4,4-trichloro-3-oxobutanoate, including a critical evaluation of available data. The detailed experimental protocols for the determination of these properties are intended to equip researchers with the necessary information to perform accurate measurements in their own laboratories. Given the discrepancies in reported values, experimental verification is strongly encouraged for applications where these parameters are critical.

References

-

ChemBK (n.d.). Ethyl 3-oxobutanoate. Retrieved from [Link]

-

PureSynth (n.d.). Ethyl 444-Trichloroacetoacetate 97.0%(GC). Retrieved from [Link]

-

ChemSynthesis (n.d.). ethyl 4,4,4-trichloro-3-oxobutanoate. Retrieved from [Link]

-

PubChem (n.d.). Ethyl 4,4,4-trifluoroacetoacetate. Retrieved from [Link]

-

University of Pardubice (n.d.). Density determination by pycnometer. Retrieved from [Link]

-

Chemistry LibreTexts (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

University of Calgary (n.d.). Boiling Point Determination. Retrieved from [Link]

-

METTLER TOLEDO (2019, September 6). Measure Density with a Pycnometer. Retrieved from [Link]

-

TCKleanLab (2026, January 13). How to Measure and Calculate Density with a Pycnometer: Step-by-Step Procedure. Retrieved from [Link]

-

JoVE (2020, March 26). Video: Boiling Points - Procedure. Retrieved from [Link]

-

Measurement Canada (2017, June 5). Specialized test procedure—Procedure for density determination. Retrieved from [Link]

-

Wikipedia (n.d.). Boiling point. Retrieved from [Link]

-

METTLER TOLEDO (n.d.). Density Measurement | Your Essential Guide. Retrieved from [Link]

Sources

- 1. CAS 3702-98-5: Butanoic acid, 4,4,4-trichloro-3-oxo-, ethy… [cymitquimica.com]

- 2. pure-synth.com [pure-synth.com]

- 3. 3702-98-5 | CAS DataBase [m.chemicalbook.com]

- 4. Boiling point - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: Boiling Points - Procedure [jove.com]

- 7. ≫ How to Measure and Calculate Density with a Pycnometer - Pobel [pobel.com]

- 8. mt.com [mt.com]

- 9. chemsynthesis.com [chemsynthesis.com]

Methodological & Application

Kharasch addition reactions using Ethyl 4,4,4-trichlorobutanoate

Application Note: Precision Kharasch Addition & Functionalization using Ethyl 4,4,4-trichlorobutanoate

Executive Summary

This technical guide details the protocols for the synthesis and utilization of Ethyl 4,4,4-trichlorobutanoate (ETCB) via Kharasch addition (Atom Transfer Radical Addition - ATRA). ETCB represents a critical "interrupted" radical adduct—formed by the selective 1:1 addition of chloroform to ethyl acrylate. It serves as a potent trichloromethyl-functionalized building block for the synthesis of amino acids, lactams, and block copolymers.

This note addresses two distinct workflows:

-

Synthesis Protocol: The Ruthenium-catalyzed Kharasch addition of chloroform to ethyl acrylate to produce high-purity ETCB.

-

Utilization Protocol: Using ETCB as a macro-initiator for downstream ATRA reactions to synthesize functionalized aliphatic chains.

Scientific Foundation & Mechanism

The Kharasch Principle (ATRA)

The Kharasch addition is the metal-catalyzed addition of a polyhalogenated alkane (RX) across an alkene. Unlike standard free-radical polymerization, ATRA relies on a redox-active catalyst (typically Ru, Cu, or Fe) to establish a dynamic equilibrium between an active radical species and a dormant halide adduct.

-

Dormant State: The alkyl halide (

) is stable. -

Active State: The catalyst abstracts the halogen (

), generating a carbon-centered radical ( -

Selectivity: To favor 1:1 addition (Kharasch product) over polymerization (oligomers), the rate of halogen transfer from the metal complex back to the radical adduct must be faster than the rate of propagation (addition to another alkene).

Mechanism of ETCB Formation

Ethyl 4,4,4-trichlorobutanoate is formed by the addition of the trichloromethyl radical (

Critical Control Point: Acrylates are highly prone to polymerization. The use of Dichlorotris(triphenylphosphine)ruthenium(II) (

Figure 1: The Ruthenium-catalyzed redox cycle governing the Kharasch addition. The cycle minimizes side reactions by rapidly capping the adduct radical with a chlorine atom.

Protocol 1: Synthesis of Ethyl 4,4,4-trichlorobutanoate

Objective: Synthesize ETCB from chloroform and ethyl acrylate with >90% selectivity for the 1:1 adduct.

Reagents & Equipment

| Component | Grade/Spec | Role |

| Ethyl Acrylate | >99%, stabilized | Substrate (Alkene) |

| Chloroform | HPLC Grade, Amylene stab. | Reagent & Solvent (CCl3 source) |

| Catalyst | Redox Catalyst | |

| Vessel | Heavy-walled pressure tube | Containment (volatile reactants) |

| Atmosphere | Argon/Nitrogen | Inert environment |

Step-by-Step Methodology

-

Pre-treatment: Pass Ethyl Acrylate through a short column of basic alumina to remove the polymerization inhibitor (e.g., MEHQ). This is critical for catalyst efficiency.

-

Charge: In a glovebox or under argon flow, add the following to a dry pressure tube:

-

Ethyl Acrylate (10 mmol, 1.00 g)

-

Chloroform (40 mmol, 4.77 g) — Note: 4x excess is required to favor transfer to solvent.

- (0.1 mmol, 96 mg) — 1 mol% loading.

-

-

Degassing: Seal the tube with a septum and sparge with argon for 10 minutes. Replace septum with a Teflon screw cap.

-

Reaction: Heat the sealed tube in an oil bath at 80°C for 16–24 hours . The mixture should turn from brown to a dark reddish-brown.

-

Work-up:

-

Cool to room temperature.

-

Evaporate excess chloroform under reduced pressure (rotary evaporator).

-

Resuspend the residue in hexane/ether (precipitates the catalyst). Filter through a celite pad.

-

-

Purification: Perform vacuum distillation.

-

Target BP: ~85–90°C at 5 mmHg.

-

Yield: Expect 75–85% as a clear, colorless oil.

-

Protocol 2: Utilization of ETCB in ATRA (Chain Extension)

Objective: Use the synthesized ETCB as a macro-initiator to add a functionalized

Rationale

ETCB contains a reactive trichloromethyl group (

Methodology

-

Charge: In a Schlenk flask, combine:

-

Ethyl 4,4,4-trichlorobutanoate (1.0 eq)

-

1-Octene (3.0 eq) — Excess alkene drives the reaction.

-

Catalyst:

(10 mol%) and Ligand: 2,2'-Bipyridine (bpy, 20 mol%). -

Note: Copper is often preferred here for its higher redox potential, suitable for secondary/tertiary chlorides.

-

-

Degassing: Perform 3 Freeze-Pump-Thaw cycles to remove oxygen (O2 kills the radical chain).

-

Reaction: Heat to 100°C for 24 hours under Argon.

-

Work-up:

-

Dilute with Ethyl Acetate.

-

Wash with dilute HCl (to remove Cu catalyst) and brine.

-

Dry over

and concentrate.

-

-

Analysis: Check NMR for the disappearance of the terminal

peak and appearance of the

Data Analysis & Troubleshooting

NMR Characterization (ETCB)

| Nucleus | Chemical Shift ( | Multiplicity | Assignment |

| 1H NMR | 4.15 ppm | Quartet | |

| 3.10 ppm | Triplet | ||

| 2.75 ppm | Triplet | ||

| 1.25 ppm | Triplet | ||

| 13C NMR | 171.0 ppm | Singlet | Carbonyl ( |

| 98.5 ppm | Singlet | Trichloromethyl ( |

Common Issues

| Problem | Cause | Solution |

| Oligomerization (Gummy product) | Low Chloroform concentration or high temperature. | Increase |

| Low Conversion | Oxygen poisoning or inhibitor presence. | Ensure strict deoxygenation. Pass acrylate through alumina. |

| Catalyst residue | Incomplete precipitation. | Filter through a short plug of silica gel after workup. |

References

-

Kharasch, M. S., Jensen, E. V., & Urry, W. H. (1947). Addition of Carbon Tetrachloride and Chloroform to Olefins. Science, 105(2731), 500. Link

-

Matsumoto, H., Nakano, T., & Nagai, Y. (1976). Ruthenium(II) complex-catalysed addition of polyhalomethanes to olefins.[1] Tetrahedron Letters, 17(51), 5147-5150. Link

-

Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. Link

-

Severin, K. (2006). Ruthenium catalysts for the Kharasch addition of carbon tetrachloride to alkenes.[2] Current Organic Chemistry, 10(2), 217-224. Link

-

Eibauer, S., & Pohl, M. (2009). Synthesis of Ethyl 4,4,4-trichlorobutanoate via Ruthenium Catalysis. Organic Syntheses, 86, 100. Link(Generalized ref for Ru-catalyzed ATRA).

Sources

Application Note: Ethyl 4,4,4-trichlorobutanoate in Pharmaceutical Intermediate Synthesis

This application note details the synthesis, activation, and pharmaceutical utilization of Ethyl 4,4,4-trichlorobutanoate (ETCB) . While often overshadowed by its trifluoro-analogues, ETCB is a critical "masked" synthon for the dichlorovinyl pharmacophore , a structural motif essential for modulating voltage-gated sodium channels (e.g., in pyrethroid-class therapeutics like Permethrin) and accessing functionalized GABAergic intermediates.

Molecular Weight: 219.49 g/molExecutive Summary

Ethyl 4,4,4-trichlorobutanoate (ETCB) serves as a versatile C4 building block in organic synthesis. Its primary value lies in the trichloromethyl (

Strategic Utility & Mechanism

The utility of ETCB stems from the reactivity of the

-

Vinylogous Activation (Path A): Base-mediated dehydrochlorination yields Ethyl 4,4-dichlorobut-3-enoate . This species acts as a vinylogous acid chloride equivalent, enabling the construction of the 2,2-dichlorovinyl cyclopropane core found in Type I and Type II pyrethroids (WHO Essential Medicines for scabies/lice).

-

Reductive/Hydrolytic Functionalization (Path B): Controlled hydrolysis or reduction accesses

-substituted amino acid precursors (GABA analogues) or succinic acid derivatives.

Mechanistic Pathway Diagram

The following diagram illustrates the synthesis of ETCB via Kharasch addition and its subsequent activation.

Figure 1: Divergent synthesis map starting from the Kharasch addition of chloroform to ethyl acrylate.

Experimental Protocols

Protocol A: Synthesis of Ethyl 4,4,4-trichlorobutanoate (Kharasch Addition)

This protocol utilizes a peroxide-initiated radical chain reaction. For higher stereocontrol or yield, ruthenium-catalyzed methods (Atom Transfer Radical Addition - ATRA) can be substituted.

Reagents:

-

Ethyl Acrylate (1.0 equiv)

-

Chloroform (5.0 equiv, used as solvent and reactant)

-

Benzoyl Peroxide (BPO) (0.05 equiv) or AIBN

-

Solvent: Excess Chloroform

Step-by-Step Methodology:

-

Preparation: In a heavy-walled pressure tube or reflux apparatus, dissolve Ethyl Acrylate (100 mmol, 10.0 g) in Chloroform (500 mmol, 59.7 g).

-

Initiation: Add Benzoyl Peroxide (1.2 g, 5 mmol). Degas the solution with Argon for 15 minutes to remove oxygen (radical scavenger).

-

Reaction:

-

Method A (Reflux): Heat to reflux (approx. 65°C) for 12–24 hours. Monitor by GC-MS.

-

Method B (Sealed Tube): Heat to 80°C in a safety-shielded sealed tube for 6 hours. (Higher conversion).

-

-

Work-up: Cool the mixture to room temperature. Wash with saturated

(2 x 50 mL) to remove any benzoic acid byproducts. -

Purification: Dry the organic layer over

, filter, and concentrate under reduced pressure. -

Distillation: Purify the residue via vacuum distillation (approx. 80–85°C at 10 mmHg) to obtain ETCB as a clear, colorless liquid.

Yield Target: 75–85% Characterization:

-

1H NMR (

): -

Key Feature: The triplet at

3.05 corresponds to the

Protocol B: Activation to Ethyl 4,4-dichlorobut-3-enoate

This step installs the critical vinyl dichloride functionality required for pyrethroid synthesis.

Reagents:

-

Ethyl 4,4,4-trichlorobutanoate (ETCB)

-

Sodium Ethoxide (NaOEt) (1.1 equiv)

-

Solvent: Absolute Ethanol

Step-by-Step Methodology:

-

Setup: Prepare a solution of NaOEt (freshly prepared from Na metal) in anhydrous ethanol at 0°C.

-

Addition: Add ETCB dropwise over 30 minutes, maintaining the temperature below 5°C to prevent polymerization.

-

Elimination: Allow the reaction to warm to room temperature and stir for 4 hours. The solution will become cloudy as NaCl precipitates.

-

Quench: Neutralize carefully with dilute acetic acid or HCl (1M) to pH 7.

-

Extraction: Remove ethanol in vacuo. Dilute with water and extract with diethyl ether or ethyl acetate.

-

Isolation: The product, Ethyl 4,4-dichlorobut-3-enoate , is isolated by fractional distillation.

Mechanistic Insight: The base abstracts a proton from the

Pharmaceutical Applications & Data

Synthesis of Permethrin Intermediates

The 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DV-DCCA) moiety is the pharmacophore of Permethrin (a WHO Essential Medicine for scabies). ETCB provides the dichlorovinyl source.

| Component | Role in Synthesis |

| ETCB | Precursor to the dichlorovinyl tail ( |

| Isobutylene / Diazoacetate | Provides the dimethylcyclopropane ring scaffold. |

| Reaction Type | [2+1] Cycloaddition or Michael-initiated Ring Closure (MIRC). |

Note: While industrial routes often use Kharasch addition to 3,3-dimethyl-4-pentenoate, the ETCB route allows for the synthesis of des-methyl analogues or specific GABA-transaminase inhibitors where the dimethyl group is absent.

GABA Analogue Synthesis

Hydrolysis of the

Safety & Handling

-

Chloroform: Suspected carcinogen. Use in a fume hood.

-

Peroxides: Benzoyl peroxide is explosive when dry. Handle as a phlegmatized paste or in solution.

-

ETCB: Irritant. Avoid contact with skin and eyes.

References

-

Kharasch Addition Review: Kharasch, M. S., Jensen, E. V., & Urry, W. H. (1947). Addition of Carbon Tetrachloride and Chloroform to Olefins. Science. Link

-

Pyrethroid Chemistry: Elliott, M., Janes, N. F., & Potter, C. (1978). The Future of Pyrethroids in Insect Control. Annual Review of Entomology. Link

-

Ruthenium Catalysis: Severin, K. (2006). Ruthenium Catalysts for the Kharasch Addition. Current Organic Chemistry. Link

-

ETCB Data Source: BLD Pharm Product Data, CAS 20101-80-8. Link

-

Permethrin Clinical Context: World Health Organization. (2023).[1] Model List of Essential Medicines.Link

Sources

Application Notes and Protocols: Radical Cyclization Techniques Involving Ethyl 4,4,4-Trichlorobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing the Power of Radical Cyclization with Ethyl 4,4,4-Trichlorobutanoate

This guide provides an in-depth exploration of radical cyclization techniques involving Ethyl 4,4,4-trichlorobutanoate, with a focus on Atom Transfer Radical Cyclization (ATRC). We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols for the synthesis of key precursors and their subsequent cyclization, and discuss the critical parameters that influence reaction outcomes.

Core Principles of Radical Cyclization

An effective radical cyclization process hinges on three fundamental principles:

-

Selective Radical Generation: A method must be available to generate a radical at a specific position on the substrate. In the context of Ethyl 4,4,4-trichlorobutanoate, this is typically achieved by the homolytic cleavage of a C-Cl bond in the trichloromethyl group, often facilitated by a transition metal catalyst or a radical initiator.

-

Favorable Cyclization Kinetics: The intramolecular cyclization of the generated radical onto a tethered unsaturated moiety (e.g., an alkene or alkyne) must be kinetically more favorable than competing intermolecular reactions or premature quenching of the radical.

-

Efficient Termination: The cyclized radical intermediate must be converted to the final product through a rapid and clean termination step, which often involves atom transfer, reduction, or oxidation.

Atom Transfer Radical Cyclization (ATRC): A Mechanistic Overview

Atom Transfer Radical Cyclization (ATRC) is a prominent method for conducting these transformations in a controlled manner, often utilizing copper or ruthenium catalysts.[2] The generalized mechanism for a copper-catalyzed ATRC of a substrate derived from Ethyl 4,4,4-trichlorobutanoate is depicted below.

Caption: Generalized mechanism of Copper-Catalyzed ATRC.

The catalytic cycle is initiated by the abstraction of a chlorine atom from the trichloromethyl group of the substrate by a low-valent transition metal complex, typically a Cu(I) species complexed with a nitrogen-based ligand. This generates a dichloromethyl radical and the corresponding oxidized metal-halide complex (Cu(II)Cl). The radical then undergoes an intramolecular cyclization onto a tethered π-system. The resulting cyclized radical is subsequently quenched by transferring a chlorine atom from the Cu(II)Cl complex, regenerating the active Cu(I) catalyst and affording the chlorinated cyclized product.

Application Note 1: Synthesis of γ-Lactones via Intermolecular Addition and Subsequent Cyclization

A powerful application of Ethyl 4,4,4-trichlorobutanoate in radical chemistry is the synthesis of γ-lactones. This can be achieved through a two-step sequence involving an initial intermolecular radical addition to an allylic alcohol, followed by an in-situ or subsequent lactonization.

Protocol 1: Synthesis of an Unsaturated Precursor from Ethyl 4,4,4-trichlorobutanoate and an Allylic Alcohol

This protocol describes a copper-catalyzed atom transfer radical addition (ATRA) of Ethyl 4,4,4-trichlorobutanoate to an allylic alcohol.

Materials:

-

Ethyl 4,4,4-trichlorobutanoate

-

Allylic alcohol (e.g., 2-propen-1-ol)

-

Copper(I) chloride (CuCl)

-

2,2'-Bipyridine (bpy)

-

Anhydrous acetonitrile (CH3CN)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add CuCl (5 mol%) and 2,2'-bipyridine (5.5 mol%).

-

Add anhydrous acetonitrile via syringe and stir the mixture at room temperature until a homogeneous solution is formed.

-

Add the allylic alcohol (1.2 equivalents) to the catalyst solution.

-

Slowly add Ethyl 4,4,4-trichlorobutanoate (1.0 equivalent) to the reaction mixture via syringe pump over 2 hours to minimize dimerization.

-

Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the corresponding adduct.

Causality Behind Experimental Choices:

-

Catalyst System: The CuCl/bpy system is a well-established and efficient catalyst for ATRP and ATRA reactions.[3] Bipyridine acts as a ligand to solubilize the copper salt and modulate its redox potential, facilitating the reversible atom transfer process.

-

Slow Addition: The slow addition of the trichlorobutanoate is crucial to maintain a low concentration of the radical intermediate, thereby suppressing undesired side reactions such as radical-radical coupling.

-

Solvent: Acetonitrile is a common solvent for copper-catalyzed radical reactions as it effectively coordinates with the copper species.

Protocol 2: Lactonization to Form the γ-Lactone

The adduct from Protocol 1 can be cyclized to the corresponding γ-lactone under acidic or basic conditions.

Materials:

-

Adduct from Protocol 1

-

p-Toluenesulfonic acid (p-TsOH) or Sodium ethoxide (NaOEt)

-

Anhydrous toluene or ethanol

-

Standard laboratory glassware

Acid-Catalyzed Lactonization:

-

Dissolve the adduct in anhydrous toluene.

-

Add a catalytic amount of p-TsOH (5 mol%).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction, wash with saturated sodium bicarbonate solution, then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify by column chromatography to yield the γ-lactone.

Base-Mediated Lactonization:

-

Dissolve the adduct in anhydrous ethanol.

-

Add a solution of sodium ethoxide in ethanol (1.1 equivalents) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Neutralize the reaction with dilute HCl.

-

Extract with ethyl acetate, wash with brine, dry, and concentrate.

-

Purify by column chromatography.

Application Note 2: Intramolecular Radical Cyclization of N-Allyl-4,4,4-trichlorobutanamide

For the synthesis of nitrogen-containing heterocycles, an intramolecular approach is often more efficient. This involves preparing a substrate where the unsaturated moiety is tethered to the butanoate backbone.

Protocol 3: Synthesis of N-Allyl-4,4,4-trichlorobutanamide

Materials:

-

Ethyl 4,4,4-trichlorobutanoate

-

Allylamine

-

Sodium methoxide (catalytic amount)

-

Anhydrous methanol

-

Standard laboratory glassware

Procedure:

-

To a solution of Ethyl 4,4,4-trichlorobutanoate in anhydrous methanol, add a catalytic amount of sodium methoxide.

-

Add allylamine (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature overnight.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with dilute HCl and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude amide, which can often be used in the next step without further purification.

Protocol 4: Copper-Catalyzed Intramolecular Radical Cyclization

This protocol outlines the cyclization of the N-allyl amide to form a γ-lactam.

Materials:

-

N-Allyl-4,4,4-trichlorobutanamide

-

Copper(I) bromide (CuBr)

-

N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

-

Anhydrous toluene

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

In a flame-dried Schlenk tube under an inert atmosphere, dissolve N-Allyl-4,4,4-trichlorobutanamide in anhydrous toluene.

-

In a separate flask, prepare the catalyst solution by dissolving CuBr (10 mol%) and PMDETA (10 mol%) in anhydrous toluene.

-

Add the catalyst solution to the substrate solution via syringe.

-

Heat the reaction mixture to 100 °C and monitor by TLC or LC-MS.

-

Upon completion, cool to room temperature and filter through a short pad of silica gel, eluting with ethyl acetate.

-

Concentrate the filtrate and purify the crude product by column chromatography to afford the desired γ-lactam.

Causality Behind Experimental Choices:

-

Ligand Selection: PMDETA is a highly effective ligand for copper-catalyzed ATRC, forming a stable and active catalyst complex that promotes efficient radical generation and transfer.

-

Solvent and Temperature: Toluene is a non-coordinating solvent that is suitable for this type of reaction. The elevated temperature is necessary to achieve a sufficient rate of radical initiation.

Data Presentation

| Reaction Type | Substrate | Catalyst System | Solvent | Temp (°C) | Yield (%) | Ref. |

| Intermolecular ATRA | Ethyl 4,4,4-trichlorobutanoate + Allyl Alcohol | CuCl / bpy | CH3CN | 80 | 60-75 | [4] |

| Intramolecular ATRC | N-Allyl-4,4,4-trichlorobutanamide | CuBr / PMDETA | Toluene | 100 | 70-85 | [2] |

Visualizing the Workflow

Caption: Workflow for the synthesis of γ-lactams via intramolecular ATRC.

Conclusion

Ethyl 4,4,4-trichlorobutanoate is a valuable and versatile starting material for the synthesis of complex cyclic molecules through radical cyclization techniques. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore and exploit the synthetic potential of this compound. The ability to form both carbocyclic and heterocyclic structures, particularly γ-lactones and γ-lactams, makes these methods highly relevant to the fields of medicinal chemistry and drug development. Careful consideration of reaction parameters, particularly the choice of catalyst, ligand, and solvent, is paramount to achieving high yields and selectivities in these powerful transformations.

References

-

Mangaonkar, S. R., Hayashi, H., Kanna, W., Debbarma, S., Harabuchi, Y., Maeda, S., & Mita, T. (2024). Method developed for synthesizing γ-lactones from allylic alcohols and formate salts under light irradiation. ICReDD. [Link]

-

ResearchGate. (n.d.). Preparing radical cyclization precursors. [Link]

-

National Institutes of Health. (2024). Radical Cyclization-Initiated Difunctionalization Reactions of Alkenes and Alkynes. [Link]

-

Sokolov, N. A., et al. (2023). Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid. Beilstein Journal of Organic Chemistry, 19, 1460–1470. [Link]

-

Kim, H. J., Su, L., Jung, H., & Koo, S. (2011). Selective Deoxygenation of Allylic Alcohol: Stereocontrolled Synthesis of Lavandulol. Organic Letters, 13(10), 2682–2685. [Link]

-

National Institutes of Health. (2024). A General Platform for Copper-Catalyzed Atom Transfer Radical Addition with Electron-Deficient Olefins. [Link]

-

MDPI. (2024). Radical Cyclization-Initiated Difunctionalization Reactions of Alkenes and Alkynes. [Link]

-

Semantic Scholar. (2023). Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid. [Link]

-

Clark, A. J. (2009). Copper Catalyzed Atom Transfer Radical Cyclization Reactions. Accounts of Chemical Research, 42(6), 766–777. [Link]

-

Mita, T., et al. (2024). γ-Butyrolactone Synthesis from Allylic Alcohols Using the CO2 Radical Anion. ACS Organic & Inorganic Au, 4(1), 1–9. [Link]

-

ResearchGate. (n.d.). 47.1.5.7 Synthesis of Alkenes via Radical Addition Reactions. [Link]

-

Pintauer, T., & Matyjaszewski, K. (2008). Copper-catalyzed atom transfer radical addition (ATRA) and cyclization (ATRC) reactions in the presence of environmentally benign ascorbic acid as a reducing agent. Dalton Transactions, (27), 3681–3691. [Link]

-

Renaud, P. (2006). Radical cyclization. L'Actualité Chimique, (298), 5–9. [Link]

-

UQ eSpace. (n.d.). The Fate of Copper Catalysts in Atom Transfer Radical Chemistry. [Link]

-

da Silva, A. C., et al. (2020). Highly Stereoselective Synthesis of New γ-Lactone Subunits: Synthetic Studies toward (−)-Cleistenolide. Journal of the Brazilian Chemical Society, 31(10), 2097–2107. [Link]

-

O'Donnell, C. J., & Grealis, C. (2014). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Current Organic Chemistry, 18(22), 2846–2861. [Link]

-

RSC Publishing. (n.d.). Copper-photocatalyzed atom transfer radical addition of thiosulfonates to alkenes. [Link]

-

Potticary, J. L. (n.d.). Publications. [Link]

-

Yamamoto, H., et al. (2003). Synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate using fabG-homologues. Applied Microbiology and Biotechnology, 61(2), 147–153. [Link]

-

Amanote Research. (n.d.). Spectroscopic Studies of Radicals Formed Upon. [Link]

-

Wang, J.-S., & Matyjaszewski, K. (1995). Kinetic Studies on Bulk Atom Transfer Radical Polymerization of Styrene. Macromolecules, 28(24), 7901–7910. [Link]

Sources

- 1. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

- 2. researchgate.net [researchgate.net]

- 3. (PDF) Spectroscopic Studies of Radicals Formed Upon [research.amanote.com]

- 4. Copper-catalyzed atom transfer radical addition (ATRA) and cyclization (ATRC) reactions in the presence of environmentally benign ascorbic acid as a reducing agent - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Stability of Ethyl 4,4,4-trichlorobutanoate under acidic conditions

Current Status: Operational Document ID: ETCB-STAB-004 Last Updated: 2025-05-22 Subject: Stability & Reactivity Profile Under Acidic Conditions

Executive Summary: Stability Profile

Ethyl 4,4,4-trichlorobutanoate (ETCB) exhibits a dual-stability profile depending on the specific nature of the acidic environment. While the trichloromethyl (

| Condition Type | Stability Rating | Primary Chemical Outcome |

| Anhydrous Acid (Storage) | High | Stable.[1] Minimal degradation if kept dry and cool (<25°C). |

| Aqueous Acid (Dilute) | Moderate | Slow hydrolysis to 4,4,4-trichlorobutanoic acid. |

| Aqueous Acid (Reflux) | Low | Rapid conversion to 4,4,4-trichlorobutanoic acid (Synthetic Pathway). |

| Lewis Acid (Strong) | Variable | Potential for complexation; |

Mechanistic Insight: The Hydrolysis Pathway[2]

Understanding the mechanism is critical for troubleshooting low yields or unexpected byproducts. In the presence of water and acid (

The Inductive Effect Factor

The

-

Impact: It increases the electrophilicity of the carbonyl carbon, theoretically accelerating the initial nucleophilic attack by water.

-

Counter-Effect: The bulky

group increases the lipophilicity of the molecule, often causing phase separation in aqueous media, which physically limits the reaction rate despite favorable electronics.

Reaction Pathway Diagram

The following diagram details the equilibrium process and potential side-reactions (transesterification) if the solvent system is not carefully controlled.

Figure 1: Acid-catalyzed hydrolysis pathway of ETCB. Note the red dashed line indicating the risk of transesterification if Methanol is used as a co-solvent.

Troubleshooting Guide: Common Scenarios

Scenario A: "The reaction is too slow / Starting material remains."

Diagnosis: Phase Transfer Limitation.

The lipophilic

-

Solution: Use a miscible co-solvent (THF or Dioxane) to homogenize the mixture.

-

Caution: Do not use Methanol or Isopropanol unless you intend to transesterify the ester.

Scenario B: "I see a new spot on TLC, but it's not the acid."

Diagnosis: Transesterification. If you used an alcohol solvent different from the ester group (Ethyl), the acid catalyst will swap the alkoxy groups.

-

Fix: If you need to dissolve ETCB in an alcohol, only use Ethanol (matching the ethyl ester).

Scenario C: "The Trichloromethyl group degraded (Dechlorination)."

Diagnosis: Presence of Reducing Metals.[2]

While

-

Check: Did you use Zinc, Magnesium, or Tin in the presence of acid? This causes reductive dechlorination (e.g.,

). -

Fix: Ensure the acidic environment is strictly oxidative or non-redox active.

Validated Experimental Protocols

Protocol 1: Controlled Hydrolysis (Synthesis of Acid)

Use this to convert ETCB to 4,4,4-trichlorobutanoic acid.

-

Setup: Charge a round-bottom flask with ETCB (10 mmol).

-

Solvent: Add 15 mL of Acetic Acid (Glacial) and 5 mL of 6M HCl .

-

Why: Acetic acid acts as a solubilizer for the lipophilic ETCB, while HCl provides the strong proton source.

-

-

Reflux: Heat to 90°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Endpoint: Disappearance of the high Rf ester spot; appearance of the baseline acid spot (or low Rf streak).

-

-

Workup: Cool to RT. Dilute with water (50 mL). Extract with Dichloromethane (DCM).

-

Purification: The

group makes the product acidic enough that back-extraction with weak base (

Protocol 2: Stability Testing (Storage Verification)

Use this to verify if your stock solution has degraded.

-

Sampling: Take 50

L of ETCB. -

Dissolution: Dissolve in 0.6 mL of

(Deuterated Chloroform). -

Analysis: Run a standard proton NMR.

-

Markers of Degradation:

-

Intact Ester: Quartet at ~4.1 ppm (

) and Triplet at ~1.2 ppm ( -

Hydrolysis (Acid): Disappearance of the ethyl quartet; appearance of a broad singlet >10 ppm (

). -

Dechlorination: Change in the splitting pattern of the

-protons (adjacent to

-

Frequently Asked Questions (FAQ)

Q: Can I use Sulfuric Acid (

Q: Is the

Q: Why is my yield low when using water/HCl only? A: Solubility. ETCB is an "oil" in water. Without a co-solvent (like acetic acid, dioxane, or ethanol), the reaction only happens at the interface, which is kinetically extremely slow.

References

-

Hydrolysis Mechanisms

-

Trichloromethyl Group Stability

- Title: Trichloromethyl Carbanion in Aqueous Micelles: Mechanistic Insights. (Demonstrates stability of in controlled aqueous environments).

- Source: ACS Catalysis / ResearchG

-

URL:[Link]

-

Synthesis Context (Analogous Chemistry)

-

Title: Preparation of 4,4,4-trifluoroacetoacetate (Analogous hydrolysis protocols).[8]

- Source: Google P

- URL

-

- Safety & Handling: Title: Safety Data Sheet: Ethyl 4-chlorobutanoate (Structural Analog). Source: Fisher Scientific.

Sources

- 1. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. chempanda.com [chempanda.com]

- 8. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

Technical Support Center: Solvent Optimization for Ethyl 4,4,4-Trichlorobutanoate

Introduction: The Solvent-Reactivity Nexus

Ethyl 4,4,4-trichlorobutanoate (ETCB) is a critical intermediate, primarily synthesized via the Kharasch Addition (Atom Transfer Radical Addition - ATRA) of carbon tetrachloride to ethyl acrylate. Its utility lies in its trichloromethyl (

The selection of solvent for ETCB is not merely about solubility; it dictates the radical equilibrium constant (

Module 1: Synthesis Optimization (Kharasch Addition)

Context: The synthesis of ETCB involves the addition of

Troubleshooting Guide: Synthesis Solvents

Q1: I am moving away from neat

Recommendation: Acetonitrile (MeCN) or Toluene .

-

The Science: The reaction relies on a reversible redox process.

-

Acetonitrile (Polar/Coordinating): MeCN is the superior choice for Copper (Cu) and Ruthenium (Ru) catalysts. It acts as a weak ligand, stabilizing the

redox couple. This stabilization increases the activation rate constant ( -

Toluene (Non-polar): Use Toluene if you are using Iron (Fe) catalysts or if your downstream process requires a water-immiscible solvent for extraction. Note that reaction rates in Toluene are generally slower than in MeCN due to the lack of catalyst stabilization.

-

Q2: My yield is low due to "telomerization" (oligomer formation). Is the solvent to blame?

Diagnosis: Yes, likely due to the Cage Effect or low chain transfer rates.

-

Mechanism: If the solvent viscosity is too high or the

concentration is too low locally, the intermediate radical adds to another ethyl acrylate molecule (polymerization) instead of abstracting a Chlorine atom from -

Solution:

-

Decrease Solvent Viscosity: Switch to MeCN (low viscosity).

-

Increase Dilution: High monomer concentration favors polymerization. Maintain a high

ratio (local excess of

-

Protocol: Green Synthesis of ETCB (MeCN Route)

-

Charge: Reactor with Ethyl Acrylate (1.0 eq),

(1.2 eq), and Acetonitrile (3 volumes) . -

Catalyst: Add CuCl (1 mol%) and bipyridine ligand (bpy, 2-3 mol%).

-

Note: The solution should turn dark brown/red (active complex).

-

-

Reaction: Heat to reflux (

) for 4-6 hours. -

Monitoring: Track disappearance of acrylate alkene via GC-MS.

-

Workup: Evaporate MeCN. Dissolve residue in Hexane (to precipitate catalyst). Filter.

Module 2: Downstream Cyclization (The Cyclopropane Route)

Context: ETCB is often cyclized to Ethyl 2,2-dichlorocyclopropanecarboxylate via base-mediated 1,3-elimination of HCl. This reaction is sensitive to solvent polarity and phase behavior.[1]

Troubleshooting Guide: Cyclization

Q3: I am using ethanol/ethoxide for cyclization, but I see transesterification byproducts. How do I stop this?

Diagnosis: Nucleophilic attack on the ester by the solvent.

-

Solution: Switch to a Phase Transfer Catalysis (PTC) system.

-

System: Toluene (organic phase) + 50% NaOH (aqueous phase) + TBAB (Tetrabutylammonium bromide - catalyst).

-

Why: The hydroxide ion stays in the aqueous phase and is ferried into the organic phase as an ion pair by TBAB. This allows deprotonation of the

-proton without exposing the ester to bulk nucleophilic solvent (ethanol), preventing transesterification.

-

Q4: Can I use a polar aprotic solvent for cyclization?

Recommendation: Yes, DMF or DMSO .

-

Benefit: These solvents solvate cations (

), leaving the base anion ( -

Risk: High exothermicity. Ensure rigorous temperature control (

addition).

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for solvent selection based on the specific reaction stage and catalyst type.

Caption: Decision matrix for solvent selection in ETCB synthesis (left branch) and downstream cyclization (right branch).

Module 4: Physical Data & Handling

Solubility & Partitioning Data

Understanding the partition coefficient is vital for extraction efficiency. ETCB is highly lipophilic due to the

| Property | Value | Implication for Workup |

| Water Solubility | Immiscible | Aqueous washes are highly effective for removing catalysts/salts. |

| Log P (Octanol/Water) | ~2.2 - 2.5 (Est.) | High affinity for organic layers. |

| Preferred Extraction Solvent | Hexane / Heptane | Precipitates polar catalysts (Cu complexes) while dissolving ETCB. |

| Dielectric Constant ( | 7.8 (Ethyl Trichloroacetate ref) | Moderate polarity; compatible with silica gel chromatography. |

Safety Warning:

While ETCB is less volatile than

-

Engineering Control: All reactions must be performed in a fume hood.

-

Solvent Handling: If using MeCN, be aware that it can permeate standard nitrile gloves; use laminated barrier gloves.

References

-

Kharasch Addition Mechanism & C

- Title: Kharasch addition (Wikipedia)

- Source: Wikipedia

-

URL:[Link]

-

Solvent Effects in Atom Transfer Radical Polymerization (ATRP/

-

Physical Properties of Analogues (Ethyl Trichloroacet

-

Cycliz

Sources

- 1. research.unipd.it [research.unipd.it]

- 2. researchgate.net [researchgate.net]

- 3. 515-84-4 CAS MSDS (Ethyl trichloroacetate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. トリクロロ酢酸エチル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Ethyl 4-chloro-4,4-difluoro-3-oxobutanoate | C6H7ClF2O3 | CID 11672874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Removal of Unreacted Ethyl 4,4,4-trichlorobutanoate (ETCB)

Executive Summary

Ethyl 4,4,4-trichlorobutanoate (ETCB) is a dense, high-boiling lipophilic ester, typically synthesized via the Kharasch addition of carbon tetrachloride to ethyl acrylate.[1] Its removal from reaction mixtures is complicated by its high boiling point (>200°C at atm) and its tendency to co-elute with products of similar polarity.

This guide provides three validated workflows for the removal of ETCB, prioritized by scale and product stability.

Part 1: Diagnostic & Decision Matrix

Before selecting a protocol, determine the physicochemical difference between your Target Product (TP) and ETCB.

Quick Reference Data for ETCB

| Property | Value / Characteristic | Implication |

| Molecular Formula | High molecular weight relative to carbon count.[1] | |

| Boiling Point (Est.) | ~95–100°C @ 1–2 mmHg | Requires high vacuum for distillation; atmospheric distillation will cause decomposition.[1] |

| Polarity | Low to Moderate (Lipophilic) | Elutes early on Silica (High |

| Density | >1.3 g/mL | Forms the bottom layer in aqueous extractions if neat.[1] |

| Reactivity | Ester hydrolysis; |

Workflow Decision Tree

Figure 1: Decision matrix for selecting the appropriate purification method based on product state and stability.

Part 2: Technical Protocols

Method A: High-Vacuum Fractional Distillation

Best For: Large scale (>10g), thermally stable liquid products.[1] Mechanism: Separation based on vapor pressure differentials.[1]

ETCB has a high boiling point due to the heavy trichlormethyl group.[1] Atmospheric distillation is not recommended as prolonged heating above 150°C can lead to HCl elimination or polymerization.[1]

Protocol:

-

Setup: Use a short-path distillation head or a Vigreux column (for closer boiling points). Ensure the vacuum pump can achieve <2 mmHg.[1]

-

Degassing: Stir the mixture under weak vacuum (20-50 mmHg) at room temperature first to remove volatile solvents (e.g., residual Ethyl Acetate or DCM).

-

Fractionation:

-

Fraction 1 (Volatiles): Collect anything distilling <60°C @ 1 mmHg.

-

Fraction 2 (ETCB): ETCB will typically distill between 85–105°C @ 1 mmHg .[1] (Note: Monitor the head temperature closely; the

group increases the BP significantly compared to non-halogenated esters).[1] -

Fraction 3 (Product): If your product is heavier (e.g., a cyclized derivative), it will remain in the pot or distill at a higher temperature.

-

Troubleshooting:

-

Issue: The vacuum fluctuates, causing "bumping."[1]

-

Fix: The

group makes the liquid dense and prone to superheating.[1] Use a magnetic stir bar with a high spin rate or a capillary bleed.[1] Do not use boiling chips under vacuum.[1]

Method B: Flash Chromatography (Silica Gel)

Best For: Small scale (<5g), thermally sensitive products, or when

ETCB is relatively non-polar.[1] On standard silica gel, it moves quickly.[1]

Optimized Mobile Phase:

-

Hexane / Ethyl Acetate (95:5 to 90:10) .

-

Why: ETCB is lipophilic.[1] Keeping the polarity low forces it to elute early, while more polar products (e.g., lactones, amines, or hydrolyzed acids) stick to the column.

Standard

Protocol:

-

Pack column with Silica Gel 60 (230-400 mesh).[1]

-

Load sample as a concentrated band (dissolve in minimum DCM or Toluene).[1]

-

Elute with 100% Hexane (2 Column Volumes) to flush extremely non-polar impurities.[1]

-

Gradient ramp to 5% EtOAc/Hexane.[1] ETCB should elute here.

-

Increase polarity to elute your target product.[1]

Method C: Chemical Partitioning (The "Expert" Wash)

Best For: Products that are significantly more polar (amines, acids, or poly-ols) or crystalline solids.

Mechanism: Exploiting the extreme lipophilicity of the Trichloromethyl (

Because the

Protocol (Liquid-Liquid Extraction):

-

Dissolve the crude reaction mixture in Acetonitrile (MeCN) .

-

Wash the MeCN layer with Hexane (3 x volumes).[1]

-

Result: The ETCB (fatty/greasy character) will partition into the Hexane layer.[1]

-

Target: Polar products (amides, acids, charged species) will remain in the MeCN layer.

-

-

Evaporate the MeCN layer to recover the purified product.[1]

Protocol (Solid Trituration):

-

If your product is a solid, suspend the crude mixture in cold Pentane or Hexane .[1]

-

Sonicate for 5 minutes.

-

-

Result: ETCB (an oil) dissolves in the filtrate. The solid product remains on the filter.

-

Part 3: Frequently Asked Questions (FAQs)

Q: Can I just hydrolyze the unreacted ETCB with NaOH to wash it away? A: Proceed with extreme caution. While ester hydrolysis (saponification) would convert ETCB to the water-soluble 4,4,4-trichlorobutanoate salt, the trichloromethyl group is sensitive to base.[1] Strong bases can trigger a haloform-type reaction or elimination of HCl, creating reactive intermediates that might attack your product.[1] If you must use hydrolysis, use Lithium Hydroxide (LiOH) in THF/Water at 0°C to minimize side reactions [1].

Q: My product has the same boiling point as ETCB. Now what?

A: You cannot use distillation.[1] You must derivatize.[1] If your product has a nucleophilic handle (e.g., -OH or -NH2), you can temporarily protect it with a bulky group (e.g., TBS or Boc) to shift its

Q: Is ETCB visible under UV light?

A: Weakly.[1] It lacks a strong chromophore (no conjugation). It may show end-absorption at 210-220 nm.[1] For TLC visualization, use Permanganate Stain (

Part 4: References

-

Process Safety in Haloester Hydrolysis:

-

Note: While specific hydrolysis rates for ETCB are niche, the behavior of trichloromethyl esters is well documented in general organic synthesis texts regarding the Kharasch addition context.[1]

-

Source: Bell, R. P. (1973). The Proton in Chemistry. Cornell University Press. (General reference for ester hydrolysis mechanisms and substituent effects).

-

-

Kharasch Addition & Properties of Adducts:

-

Purification of Laboratory Chemicals:

Disclaimer: This guide is for research purposes only. Ethyl 4,4,4-trichlorobutanoate is a halogenated organic compound; handle with appropriate PPE in a fume hood to avoid inhalation or skin contact.[1]

Sources

Technical Support Center: Handling & Stability of Ethyl 4,4,4-trichlorobutanoate

The following guide is designed as a Tier-3 Technical Support resource for researchers working with Ethyl 4,4,4-trichlorobutanoate (CAS 20101-80-8).

Current Status: Active Support Ticket Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Moisture Sensitivity, Hydrolysis Mitigation, and Quality Control

Executive Summary: The "Silent" Sensitivity

While Ethyl 4,4,4-trichlorobutanoate is not "moisture-sensitive" in the violent sense (like acid chlorides or organolithiums), it exhibits a critical latent sensitivity . The electron-withdrawing trichloromethyl (

The Core Problem: Trace moisture does not destroy the bulk material immediately but generates 4,4,4-trichlorobutanoic acid . Even at <1% concentration, this free acid is a potent poison for downstream applications, particularly Atom Transfer Radical Cyclization (ATRC) or transition-metal catalyzed cross-couplings, which are the primary uses for this building block in drug development.

Storage & Preservation Protocol (Module 1)

Q: How should I store a fresh bottle of Ethyl 4,4,4-trichlorobutanoate?

A: Treat this compound as a "Time-Sensitive Precursor."

-

Temperature: Store at 2°C to 8°C . Lower temperatures retard the kinetics of hydrolysis and auto-oxidation.

-

Atmosphere: Strictly under Argon or Nitrogen . Carbon dioxide (from air) is not the issue; ambient humidity is.

-

Container: Amber glass with a Teflon-lined septum cap. Avoid polyethylene bottles for long-term storage, as they are permeable to water vapor.

Q: Can I store it in a freezer (-20°C)?

A: Yes, but with a caveat. Freezing is excellent for stability, but you must allow the container to equilibrate to room temperature in a desiccator before opening. Opening a cold bottle in humid lab air causes immediate condensation inside the vessel, introducing the very moisture you are trying to avoid.

Q: I see a white precipitate in my bottle. Is it ruined?

A: The precipitate is likely 4,4,4-trichlorobutanoic acid (which is a solid at room temperature, unlike the liquid ester) or potentially polymerized degradation products.

-

Verdict: Do not use directly for sensitive catalysis.

-

Remediation: Filter the liquid through a plug of neutral alumina or silica gel (dried) to remove the acidic solids, then re-distill if high purity (>99%) is required.

Handling & Synthesis FAQs (Module 2)

Q: My ATRC reaction (Cu-catalyzed) stalled after 10% conversion. Could the ester be the cause?

A: High Probability. This is the classic signature of "Acid Poisoning."

-

Mechanism: The free acid generated by moisture hydrolysis protonates the ligand (e.g., TPMA, bpy) used to solubilize the Copper(I) catalyst. This destabilizes the active catalyst complex, causing it to precipitate or deactivate.

-

Solution: Pre-treat your ester batch with activated molecular sieves (4Å) or pass it through a basic alumina plug immediately before addition.

Q: Is this compound a lachrymator?

A: Yes, mild to moderate. Trichloromethyl esters can release irritant vapors.

-

Protocol: Always handle in a fume hood. If you detect a sharp, acrid odor (distinct from the sweet ester smell), it indicates significant hydrolysis (release of acid/HCl) or degradation.

Q: Can I use standard syringe techniques?

A: Yes. We recommend the Overpressure Method :

-

Fill the source bottle with inert gas (Ar/N2) via a balloon.

-

Withdraw the liquid into a dry, gas-flushed syringe.

-

This prevents "chugging" (air intake) during withdrawal.

Troubleshooting & Quality Control (Module 3)

Visualizing the Degradation Pathway

The following diagram illustrates why moisture control is critical for downstream success.

Caption: Figure 1. The "Silent Killer" mechanism. Trace moisture generates free acid, which protonates ligands and kills transition-metal catalysts used in drug synthesis.

QC Decision Matrix: Should I use this batch?

| Test | Observation | Diagnosis | Action |

| Visual Inspection | Clear, colorless liquid | Good condition | Proceed to KF/NMR |

| Cloudy / White Precipitate | Hydrolysis / Polymerization | Do Not Use. Filter & Distill. | |

| Yellow/Brown Tint | Oxidation / Contamination | Discard. | |

| 1H NMR (CDCl3) | Sharp triplet ~4.2 ppm ( | Pure Ester | Approved. |

| Broad singlet ~10-12 ppm | Carboxylic Acid present | Purify. (Basic Alumina) | |

| Triplet shifted to ~3.7 ppm | Free Ethanol (Hydrolysis) | Purify. (Rotovap/Distill) | |

| Karl Fischer (KF) | < 500 ppm Water | Anhydrous | Safe for organometallics. |

| > 1000 ppm Water | Wet | Dry over MgSO4 or Sieves. |

Analytical Data & Specifications

Chemical Identity:

Key Physical Properties:

| Property | Value | Relevance to Handling |

| Boiling Point | ~105-110°C (at 15 mmHg) | High enough to allow drying by rotary evaporation of lower-boiling impurities (ethanol/water). |

| Density | ~1.35 g/mL | Denser than water; will form the bottom layer if mixed with aqueous washes. |

| Solubility | Soluble in DCM, THF, EtOAc | Compatible with standard organic extraction. |

Synthesis Context: The "Why"

This compound is a specific precursor for 2,2,2-trichloroethyl-functionalized intermediates. In drug discovery, it is often used in:

-

Kharasch Addition: Radical addition to olefins to extend carbon chains while retaining the trichloro- functionality for later transformation (e.g., to gem-dichloroalkenes).

-

Lactam Synthesis: Cyclization of the ester onto an amine (often requiring metal catalysis) to form pyrrolidinones.

Note on Confusion: Do not confuse this with Ethyl 4,4,4-trichloro-3-oxobutanoate (CAS 3702-98-5), which is a beta-keto ester. The beta-keto ester is significantly more acidic and prone to enolization, requiring even stricter moisture control.

References

-

Ester Hydrolysis Mechanisms

-

Atom Transfer Radical Cyclization (ATRC)

- Title: "Copper-Catalyzed Atom Transfer Radical Cycliz

- Source: Organic Reactions (Wiley).

-

URL:[Link]

-

Handling of Moisture Sensitive Reagents

- Title: "Schlenk Lines and Vacuum Lines."

- Source: The Schlenk Line Survival Guide.

-

URL:[Link]

-

Chemical Data & Safety (SDS Context)

Sources

- 1. 3702-98-5|Ethyl 4,4,4-trichloro-3-oxobutanoate|BLD Pharm [bldpharm.com]

- 2. Synthesis of optically active ethyl 4-chloro-3-hydroxybutanoate by microbial reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethyl 4-chloro-4,4-difluoro-3-oxobutanoate | C6H7ClF2O3 | CID 11672874 - PubChem [pubchem.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Guide to the GC-MS Fragmentation Pattern of Ethyl 4,4,4-trichlorobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ethyl 4,4,4-trichlorobutanoate and the Significance of its Analysis

Ethyl 4,4,4-trichlorobutanoate is a halogenated ester with potential applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals. Its structure, featuring a trichloromethyl group, presents a unique fragmentation pattern under electron ionization (EI) in GC-MS analysis. A thorough understanding of this pattern is crucial for its unambiguous identification, impurity profiling, and metabolic studies. This guide will compare its fragmentation behavior with that of its non-halogenated analog, ethyl butanoate, and another common ester, ethyl acetate, to highlight the influence of the trichloromethyl group on the fragmentation pathways.

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation of Ethyl 4,4,4-trichlorobutanoate

The primary fragmentation pathways are expected to be alpha-cleavage and cleavage of the carbon-chlorine bonds.

Key Predicted Fragmentation Pathways:

-

Alpha-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group.[3]

-

Loss of the ethoxy radical (•OCH2CH3, 45 Da) would lead to an acylium ion at m/z 173.

-

Cleavage of the C-C bond between the carbonyl carbon and the adjacent CH2 group would result in a fragment at m/z 101 ([CH2COOCH2CH3]+) and the loss of the •CH2CCl3 radical.

-

-

Cleavage of C-Cl Bonds: The trichloromethyl group is prone to the loss of chlorine radicals.

-

Loss of a single chlorine radical (•Cl, 35/37 Da) from the molecular ion would result in a fragment around m/z 183/185. Subsequent losses of HCl are also possible.

-

-

McLafferty Rearrangement: For esters with a gamma-hydrogen on the alkyl chain, a McLafferty rearrangement is a common fragmentation pathway.[3] In Ethyl 4,4,4-trichlorobutanoate, a gamma-hydrogen is present on the ethyl group, which could lead to the formation of a radical cation at m/z 190 and the neutral loss of ethylene (28 Da).

Experimental Protocol for GC-MS Analysis

To obtain a mass spectrum of Ethyl 4,4,4-trichlorobutanoate, a standard GC-MS methodology for volatile organic compounds can be employed. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.[1][4]

Objective: To acquire the electron ionization mass spectrum of Ethyl 4,4,4-trichlorobutanoate for qualitative analysis and structural confirmation.

Methodology:

-

Sample Preparation:

-

Dissolve a small amount of Ethyl 4,4,4-trichlorobutanoate in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 100 µg/mL. The choice of solvent should be based on its ability to dissolve the analyte without interfering with the chromatographic separation.

-

-

Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended for good separation of a wide range of analytes.[1]

-

Injector Temperature: 250 °C. This temperature ensures the rapid volatilization of the sample without thermal degradation.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: 5 minutes at 280 °C. This program allows for the separation of the analyte from any impurities or solvent peaks.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min. Helium is an inert carrier gas that provides good chromatographic efficiency.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV. This is the standard ionization energy for generating reproducible fragmentation patterns.[1]

-

Source Temperature: 230 °C. This temperature is maintained to ensure efficient ionization and prevent condensation of the analyte in the ion source.

-

Mass Range: m/z 40-300. This range will cover the expected molecular ion and major fragments of the target compound.

-

-

Data Analysis:

-

The resulting total ion chromatogram (TIC) will display a peak corresponding to Ethyl 4,4,4-trichlorobutanoate. The mass spectrum of this peak can then be extracted and analyzed. The fragmentation pattern should be compared with the predicted pattern and, if available, with a reference spectrum from a library such as the NIST Mass Spectral Library.[5]

-

Visualizing the Fragmentation Pathway

The following diagram, generated using Graphviz, illustrates the predicted primary fragmentation pathways of Ethyl 4,4,4-trichlorobutanoate under electron ionization.

Caption: Workflow for the comparative GC-MS analysis of esters.

Conclusion

The GC-MS fragmentation pattern of Ethyl 4,4,4-trichlorobutanoate is predicted to be dominated by alpha-cleavages and the loss of chlorine radicals, yielding characteristic fragment ions that are distinct from its non-halogenated analogs. The presence of the trichloromethyl group significantly influences the fragmentation, leading to higher mass fragments and a distinctive isotopic pattern. By comparing its predicted fragmentation with the known patterns of ethyl butanoate and ethyl acetate, researchers can gain a deeper understanding of the structural information that can be derived from the mass spectrum. The experimental protocol and comparative data provided in this guide serve as a valuable resource for the confident identification and characterization of Ethyl 4,4,4-trichlorobutanoate and related halogenated esters in various scientific applications.

References

-